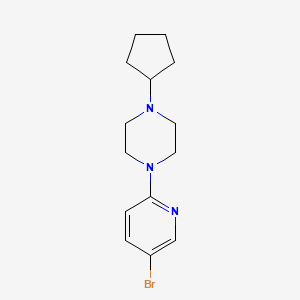![molecular formula C15H20N2O3 B13932145 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific signaling pathways .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolopyridine core followed by functionalization at specific positions to introduce the 1-(4-methoxybutyl) and ethyl ester groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. This includes the use of more efficient catalysts, continuous flow reactors, and automated systems to enhance productivity and reduce costs .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms, modifying the compound’s reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential to modulate biological pathways, particularly those involved in cell proliferation and apoptosis.
Medicine: It is investigated for its potential as a therapeutic agent, especially in cancer treatment, due to its ability to inhibit fibroblast growth factor receptors (FGFRs).
Mechanism of Action
The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell growth, differentiation, and survival. By binding to these receptors, the compound can block the signaling pathways that promote tumor growth and progression. This inhibition can lead to reduced cell proliferation, increased apoptosis, and decreased migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyridine derivatives that also target FGFRs. Some examples are:
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxyphenyl)-, ethyl ester
Compared to these compounds, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester may exhibit unique properties due to the specific functional groups attached to its core structure. These differences can influence its binding affinity, selectivity, and overall biological activity .
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 1-(4-methoxybutyl)pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-15(18)13-11-12-7-6-8-16-14(12)17(13)9-4-5-10-19-2/h6-8,11H,3-5,9-10H2,1-2H3 |
InChI Key |
ZQINEFNTXXJVMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1CCCCOC)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


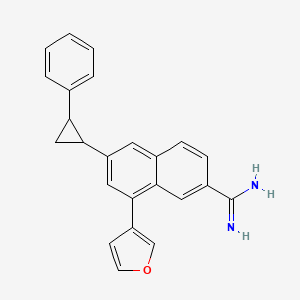

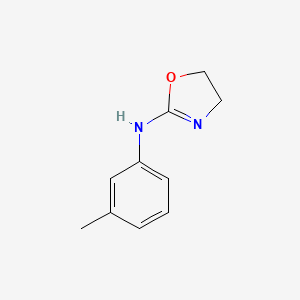
![1-(2'-Chloro-[1,1'-biphenyl]-2-yl)-2-nitronaphthalene](/img/structure/B13932094.png)

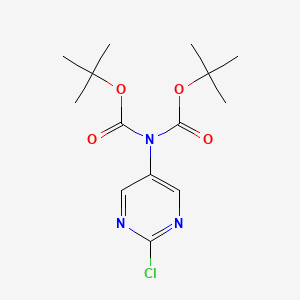
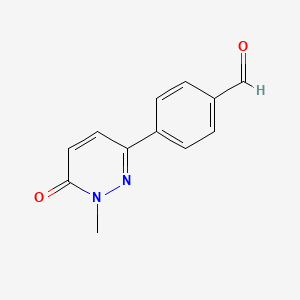


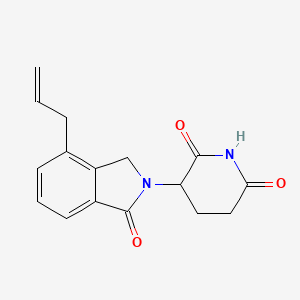
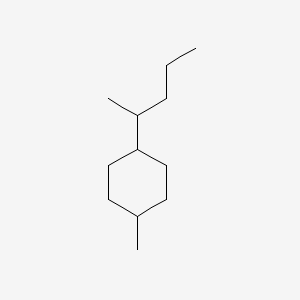
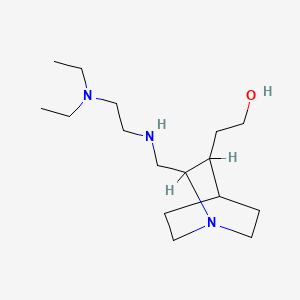
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)
